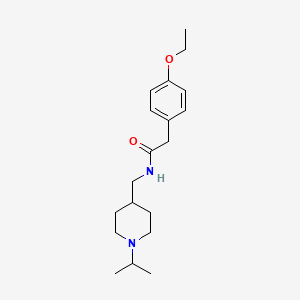

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Description

This compound is an acetamide derivative featuring a 4-ethoxyphenyl group attached to the methylene carbon and a (1-isopropylpiperidin-4-yl)methyl substituent on the nitrogen. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in oncology or neurology .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-4-23-18-7-5-16(6-8-18)13-19(22)20-14-17-9-11-21(12-10-17)15(2)3/h5-8,15,17H,4,9-14H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWHUUPREZMTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{20}H_{30}N_{2}O_{2}

- Molecular Weight : 342.47 g/mol

Research indicates that the biological activity of this compound may involve several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to act as a potent inhibitor of DNA methyltransferase 1 (DNMT1), which plays a crucial role in gene regulation and cancer progression. This inhibition can lead to demethylation of oncogenes, potentially reversing tumorigenesis .

- Cell Cycle Arrest and Apoptosis Induction : Studies suggest that the compound may induce cell cycle arrest in cancer cell lines, leading to increased apoptosis through caspase activation pathways. This effect has been observed in various human cancer cell lines .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported in the range of 0.5 to 5 µM, indicating strong anti-cancer properties .

Table: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL60 (Leukemia) | 0.31 |

| KB (Epidermal Carcinoma) | 0.75 |

| HCT116 (Colorectal Cancer) | 1.20 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on HL60 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HL60 cells, with activation of caspases confirming the apoptotic pathway .

- Mechanistic Insights : Further investigations revealed that the compound disrupts mitochondrial membrane potential, leading to mitochondrial dysfunction and subsequent cell death .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxyphenyl group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) selectively target the methoxy or ethoxy substituents:

-

Reaction : Cleavage of the ethoxy group to form a phenolic derivative.

-

Conditions : Acidic or basic aqueous KMnO₄ at 60–80°C.

-

Product : 2-(4-Hydroxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide .

Example Reaction Pathway:

Reduction Reactions

The acetamide functional group can be reduced to a primary amine:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Conditions : Reflux for 4–6 hours under inert atmosphere.

-

Product : 2-(4-Ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)ethylamine .

Mechanism :

Nucleophilic Substitution

The piperidine nitrogen and acetamide carbonyl are sites for substitution:

| Target Site | Reagent | Product | Conditions |

|---|---|---|---|

| Piperidine N-H | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt | K₂CO₃, DMF, 50°C, 12 h |

| Acetamide carbonyl | Amines (e.g., NH₃) | Urea derivative | THF, RT, 24 h |

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis :

Product: 2-(4-Ethoxyphenyl)acetic acid and 1-isopropylpiperidin-4-ylmethanamine.

-

Basic Hydrolysis :

Cycloaddition and Multicomponent Reactions

The piperidine ring participates in cycloadditions for heterocycle synthesis:

-

Example : Ir-catalyzed 1,3-dipolar cycloaddition with isocyanides yields oxazole derivatives .

-

Conditions : IrCl(CO)(PPh₃)₂ catalyst, TMDS (tetramethyldisiloxane), 1,2-diethoxyethane, 30°C .

Key Product :

Research Findings

-

Anticancer Potential : Derivatives synthesized via cycloaddition exhibit cytotoxicity against hypopharyngeal tumor cells (FaDu line), surpassing bleomycin in apoptosis induction .

-

Enzyme Inhibition : Structural analogs demonstrate IKKβ inhibition, relevant for NF-κB pathway modulation in cancer .

Mechanistic Insights

Comparison with Similar Compounds

Structural Similarities and Variations

The following compounds share key structural motifs with the target molecule:

Key Observations :

- Substituent Effects : The 4-ethoxyphenyl group (common in 4b and 3c-I/3c-A) increases hydrophobicity compared to methoxy (e.g., ) or pyrimidine (e.g., ) groups.

- Piperidine Modifications : The target compound’s isopropyl-piperidine group contrasts with methoxymethyl-piperidine () and phenylethyl-piperidine (), which may alter steric bulk and metabolic pathways.

- Tautomerism : Compound 3c-I/3c-A exists as a 1:1 tautomeric mixture, a feature absent in the target compound, suggesting differences in stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.